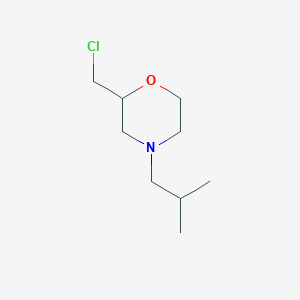

2-(Chloromethyl)-4-(2-methylpropyl)morpholine

Description

Its structure comprises a six-membered morpholine ring substituted with a chloromethyl (-CH₂Cl) group at the 2-position and a 2-methylpropyl (isobutyl) group at the 4-position . Key identifiers include:

- SMILES: CC(C)CN1CCOC(C1)CCl

- InChIKey: MRKPERKTMLOJFF-UHFFFAOYSA-N

Commercial availability is confirmed by listings from seven suppliers, including synonyms such as 2-(chloromethyl)-4-isobutylmorpholine .

Properties

IUPAC Name |

2-(chloromethyl)-4-(2-methylpropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c1-8(2)6-11-3-4-12-9(5-10)7-11/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKPERKTMLOJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCOC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(2-methylpropyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 2-chloromethyl-4-(2-methylpropyl)chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours. The product is then isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can contribute to the sustainable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(2-methylpropyl)morpholine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include substituted morpholine derivatives with various functional groups.

Oxidation: Products include N-oxides and other oxidized morpholine derivatives.

Reduction: Products include amine or alcohol derivatives of the original compound.

Scientific Research Applications

2-(Chloromethyl)-4-(2-methylpropyl)morpholine has several scientific research applications, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of novel drugs and therapeutic agents, particularly those targeting the central nervous system.

Industrial Processes: It is employed as a catalyst or reagent in various industrial chemical reactions, including polymerization and cross-coupling reactions.

Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Morpholine Derivatives with Alkyl Substituents

4-(2-Methylpropyl)morpholine (CAS RN 10315-98-7)

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- Key Differences : Lacks the chloromethyl group at position 2.

- Physical Properties : Boiling point 80–85°C at 20 Torr; melting point < -10°C .

- Reactivity/Applications : The absence of chlorine reduces electrophilic reactivity, limiting its utility in substitution reactions compared to the target compound.

4-(2-Hydroxypropyl)morpholine (CAS RN 2109-66-2)

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- Key Differences : Contains a hydroxyl (-OH) group instead of chloromethyl.

- Implications : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with the chloromethyl group’s role in facilitating alkylation or nucleophilic substitution .

Chlorinated Heterocyclic Compounds

4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine (CAS RN 892502-15-7)

- Molecular Formula: C₁₂H₁₃ClF₃NO

- Molecular Weight : 279.68 g/mol

- Key Differences : Incorporates a trifluoromethyl (-CF₃) group and a phenyl ring.

- Implications : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability, making this compound more suited for drug design than the target molecule .

2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole (CAS RN 2092330-90-8)

- Molecular Formula: C₈H₁₂ClNO

- Molecular Weight : 173.64 g/mol

- Key Differences : Replaces the morpholine ring with a five-membered oxazole ring.

Functional Group Variants

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole (CAS RN 3914-45-2)

- Molecular Formula : C₅H₇ClN₂O

- Molecular Weight : 146.58 g/mol

- Key Differences : Oxadiazole ring instead of morpholine; smaller molecular framework.

- Implications: Oxadiazoles are known for metabolic resistance and bioactivity, suggesting divergent applications compared to morpholine-based compounds .

Data Tables

Table 1. Structural and Physical Property Comparison

Table 2. Reactivity and Application Insights

| Compound | Key Reactivity Features | Potential Applications |

|---|---|---|

| This compound | Electrophilic chloromethyl group for alkylation | Pharmaceutical intermediates, Agrochemicals |

| 4-(2-Hydroxypropyl)morpholine | Hydroxyl group for esterification or hydrogen bonding | Cosmetics, Solubility enhancers |

| 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole | Stable heterocycle with bioactivity | Antimicrobial agents, Drug candidates |

Research Findings and Implications

- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitutions, contrasting with hydroxyl or trifluoromethyl groups in analogs, which favor different reaction pathways (e.g., hydrogen bonding or electron withdrawal) .

- Biological Activity : Morpholine derivatives are often used to improve water solubility in drug candidates. However, oxadiazole and trifluoromethyl-containing analogs may exhibit superior metabolic stability or target affinity .

- Synthetic Utility : The target compound’s isobutyl group may enhance lipophilicity, while its morpholine ring aids in solubility—a balance critical for drug bioavailability .

Biological Activity

2-(Chloromethyl)-4-(2-methylpropyl)morpholine is a morpholine derivative characterized by its chloromethyl and branched alkyl substituents. While specific biological activities of this compound are not extensively documented, it is essential to explore its potential interactions and effects based on the general properties of morpholine derivatives.

Structural Characteristics

The compound features a morpholine ring, a six-membered heterocycle that includes both nitrogen and oxygen atoms. The presence of the chloromethyl group and a branched alkyl chain can influence its chemical reactivity and biological interactions.

General Biological Activity of Morpholine Derivatives

Morpholine derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Many morpholine derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.

- Antitumor Activity : Some studies have indicated that morpholine-containing compounds can inhibit cancer cell proliferation.

- Enzyme Inhibition : Morpholines are often explored for their ability to inhibit specific enzymes, which can be crucial in drug design.

Potential Applications

Given the structural features of this compound, potential applications may include:

- Pharmaceuticals : The compound could serve as a precursor in synthesizing pharmaceuticals due to its unique reactivity.

- Agrochemicals : Its properties may allow it to function as a pesticide or herbicide.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the uniqueness of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Chloromethyl)morpholine | Morpholine ring with a chloromethyl group | Used in synthesizing various pharmaceuticals |

| 4-(2-Chloroethyl)morpholine hydrochloride | Chlorine atom on the ethyl group | Exhibits different solubility characteristics |

| 2-(Chloromethyl)-4-(phenyl)morpholine | Phenyl group instead of alkyl | Potentially different biological activities |

| 3-(Chloromethyl)-morpholine | Chloromethyl at position three | Varies in reactivity due to position of substituent |

The branched alkyl substituent in this compound may influence its interactions differently compared to other morpholines.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-4-(2-methylpropyl)morpholine?

- Methodological Answer : The synthesis typically involves alkylation of a morpholine precursor with a chloromethylating agent. For example:

-

Step 1 : Formation of the morpholine ring via condensation of ethylene oxide with a substituted amine, as demonstrated in similar morpholine derivatives .

-

Step 2 : Introduction of the 2-methylpropyl group using alkylation reagents (e.g., 2-methylpropyl halides) under basic conditions (e.g., sodium hydroxide) .

-

Step 3 : Chloromethylation via reaction with chloromethyl chloride or analogous electrophiles, ensuring controlled temperature (e.g., 0–25°C) to avoid side reactions .

-

Key Reagents : Sodium borohydride for reduction steps, dichloromethane as a solvent, and catalytic bases like triethylamine .

- Data Table :

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Comprehensive characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 3.6–4.2 ppm for morpholine protons, δ 1.0–1.5 ppm for 2-methylpropyl groups) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 232 [M+H]⁺) and fragmentation patterns to verify molecular weight .

- HPLC : Retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) to assess purity .

- Melting Point : Comparative analysis with literature values (e.g., 52–54°C for structurally similar compounds) .

Q. What are the key stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Hydrolytic Sensitivity : The chloromethyl group is prone to hydrolysis; store in anhydrous solvents (e.g., DCM) under inert gas (N₂/Ar) .

- Oxidative Degradation : Avoid strong oxidizing agents (e.g., H₂O₂, KMnO₄) to prevent N-oxide formation .

- Temperature Control : Decomposition observed above 80°C; reactions should be conducted below 50°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

-

Reproducibility Checks : Replicate synthesis under documented conditions (e.g., solvent purity, cooling rates) .

-

Crystallography : Single-crystal X-ray diffraction to resolve structural ambiguities .

-

DSC/TGA : Differential scanning calorimetry to identify polymorphic forms affecting melting points .

- Data Contradiction Example :

| Source | Reported mp (°C) | Purity (%) | Notes |

|---|---|---|---|

| 52–54 | 97 | Synthesized via trifluoromethylphenyl substitution | |

| Hypothetical Study | 48–50 | 95 | Impurity from incomplete alkylation |

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?

- Methodological Answer :

- Electrophilicity : The chloromethyl group acts as an electrophile due to polarization of the C-Cl bond.

- Nucleophilic Attack : Amines or thiols displace chloride, forming C-N or C-S bonds (e.g., with sodium hydride in DMF) .

- Computational Modeling : DFT studies predict activation barriers for substitution reactions (e.g., ΔG‡ ~25 kcal/mol) .

Q. How can computational tools predict the compound’s bioavailability or toxicity?

- Methodological Answer :

-

ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and blood-brain barrier permeability (low) based on molecular descriptors .

-

Toxicity Screening : QSAR models flag potential hepatotoxicity due to the chloromethyl group’s reactivity .

- Data Table :

| Parameter | Predicted Value | Tool/Method |

|---|---|---|

| logP | 2.8 | SwissADME |

| BBB Permeability | Low | admetSAR |

| CYP2D6 Inhibition | Moderate | ProTox-II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.